![molecular formula C28H26 B12075640 2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene CAS No. 4575-13-7](/img/structure/B12075640.png)

2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

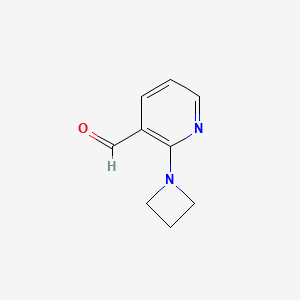

Le 2-méthyl-1-[2-méthyl-4-(3-méthylphényl)phényl]-4-(3-méthylphényl)benzène est un composé hydrocarboné aromatique caractérisé par sa structure complexe, composée de plusieurs groupes méthyles et phényles liés à un cycle benzénique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-méthyl-1-[2-méthyl-4-(3-méthylphényl)phényl]-4-(3-méthylphényl)benzène implique généralement une série de réactions d'alkylation de Friedel-Crafts. Le processus commence par la préparation des matières premières, qui comprennent des dérivés du benzène et du méthylbenzène. Les conditions réactionnelles nécessitent souvent la présence d'un catalyseur acide de Lewis fort, tel que le chlorure d'aluminium, pour faciliter le processus d'alkylation.

Étape 1 : Méthylation du benzène pour former du méthylbenzène (toluène).

Étape 2 : Méthylation supplémentaire du toluène pour former du diméthylbenzène (xylène).

Étape 3 : Réactions d'alkylation de Friedel-Crafts séquentielles pour fixer des groupes méthyles et phényles supplémentaires au cycle benzénique.

Méthodes de production industrielle

Dans un environnement industriel, la production de ce composé peut impliquer des réacteurs à écoulement continu pour assurer un contrôle précis des conditions réactionnelles et maximiser le rendement. L'utilisation de systèmes catalytiques avancés et de paramètres réactionnels optimisés peut améliorer l'efficacité du processus de synthèse.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-méthyl-1-[2-méthyl-4-(3-méthylphényl)phényl]-4-(3-méthylphényl)benzène subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts tels que le permanganate de potassium ou l'acide chromique, conduisant à la formation d'acides carboxyliques ou de cétones.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux en présence d'un catalyseur au palladium, ce qui entraîne la formation d'alcanes.

Substitution : Les réactions de substitution aromatique électrophile, telles que la nitration, la sulfonation et l'halogénation, peuvent se produire en présence de réactifs et de catalyseurs appropriés.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium, acide chromique.

Réduction : Hydrure de lithium et d'aluminium, hydrogène gazeux avec catalyseur au palladium.

Substitution : Acide nitrique pour la nitration, acide sulfurique pour la sulfonation, halogènes (chlore, brome) pour l'halogénation.

Principaux produits formés

Oxydation : Acides carboxyliques, cétones.

Réduction : Alcanes.

Substitution : Composés nitro, acides sulfoniques, benzènes halogénés.

Applications de la recherche scientifique

Le 2-méthyl-1-[2-méthyl-4-(3-méthylphényl)phényl]-4-(3-méthylphényl)benzène a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études d'aromaticité et de mécanismes réactionnels.

Biologie : Investigé pour son activité biologique potentielle et ses interactions avec les biomolécules.

Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et comme pharmacophore en chimie médicinale.

Industrie : Utilisé dans la synthèse de matériaux avancés, tels que les polymères et les nanomatériaux, en raison de ses propriétés structurales uniques.

Mécanisme d'action

Le mécanisme d'action du 2-méthyl-1-[2-méthyl-4-(3-méthylphényl)phényl]-4-(3-méthylphényl)benzène implique son interaction avec les cibles moléculaires par le biais d'interactions d'empilement π-π et d'effets hydrophobes. Ces interactions peuvent influencer l'affinité de liaison et la spécificité du composé envers diverses cibles biologiques, telles que les enzymes et les récepteurs. Les voies impliquées peuvent inclure la transduction du signal, la régulation de l'expression génique et les processus métaboliques.

Applications De Recherche Scientifique

2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene has several scientific research applications:

Chemistry: Used as a model compound in studies of aromaticity and reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mécanisme D'action

The mechanism of action of 2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes and receptors. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparaison Avec Des Composés Similaires

Composés similaires

Toluène : Un hydrocarbure aromatique plus simple avec un seul groupe méthyle lié au cycle benzénique.

Xylène : Contient deux groupes méthyles liés au cycle benzénique à différentes positions (ortho, méta, para).

Triméthylbenzène : Contient trois groupes méthyles liés au cycle benzénique.

Unicité

Le 2-méthyl-1-[2-méthyl-4-(3-méthylphényl)phényl]-4-(3-méthylphényl)benzène est unique en raison de sa structure hautement substituée, qui confère des propriétés chimiques et physiques distinctes. La présence de plusieurs groupes méthyles et phényles améliore sa stabilité et sa réactivité, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles.

Propriétés

Numéro CAS |

4575-13-7 |

|---|---|

Formule moléculaire |

C28H26 |

Poids moléculaire |

362.5 g/mol |

Nom IUPAC |

2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene |

InChI |

InChI=1S/C28H26/c1-19-7-5-9-23(15-19)25-11-13-27(21(3)17-25)28-14-12-26(18-22(28)4)24-10-6-8-20(2)16-24/h5-18H,1-4H3 |

Clé InChI |

IVWXXNXSMQULGO-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC=C1)C2=CC(=C(C=C2)C3=C(C=C(C=C3)C4=CC=CC(=C4)C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide](/img/structure/B12075561.png)

![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-1,3,5-triazine-2,4-dione](/img/structure/B12075578.png)

![Methyl 1-[[2-(3,5-difluorophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate](/img/structure/B12075588.png)

![4-[(Azetidin-1-yl)methyl]-2-chloropyridine](/img/structure/B12075597.png)

![Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12075619.png)

![(2R,3R,4S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-fluorooxolan-3-yl benzoate](/img/structure/B12075652.png)